KDU691

Malaria Drug Resistance Dormant Ring Stages

KDU691 is the definitive Plasmodium PI4K inhibitor for malaria research: >5,000-fold selective over human kinases. Its unique 20-fold enhanced lethality against DHA-pretreated dormant rings enables dissection of artemisinin resistance. Provides complete prophylaxis in primate models (20 mg/kg) without hemolytic toxicity. Validated activity: blood-stage IC50=0.06 µM, liver schizonts IC50=0.061 µM, hypnozoites IC50=0.2 µM. Transmission-blocking IC50=316 nM. Choose KDU691 for reproducible, mechanism-driven studies.

Molecular Formula C22H18ClN5O2
Molecular Weight 419.9 g/mol
Cat. No. B15604409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDU691
Molecular FormulaC22H18ClN5O2
Molecular Weight419.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29)
InChIKeyTYMFFISSODJRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KDU691 Procurement Guide: Imidazopyrazine PI4K Inhibitor for Antimalarial Research Applications


KDU691 is a synthetic, orally active imidazopyrazine compound that functions as a potent, ATP-competitive inhibitor of Plasmodium phosphatidylinositol-4-kinase (PI4K) [1]. It is primarily utilized as a chemical probe in malaria research, showing activity against multiple Plasmodium species across various stages of the vertebrate life cycle, including blood-stage schizonts, liver-stage schizonts, and hypnozoites [2]. Critically, KDU691 is distinguished by its selective lethality against dihydroartemisinin-pretreated dormant ring-stage parasites, a profile opposite to that of artemisinin (ART) itself [3].

Why KDU691 Cannot Be Casually Substituted with Other PI4K Inhibitors or Antimalarials


Generic substitution among Plasmodium PI4K inhibitors is not scientifically valid due to profound differences in parasite versus human kinase selectivity, activity across discrete lifecycle stages, and divergent resistance profiles. For example, the quinoxaline PI4K inhibitor BQR695 exhibits only a ~23-fold selectivity window for the Plasmodium enzyme over its human orthologue, whereas KDU691 demonstrates >5000-fold selectivity [1]. Furthermore, the unique pharmacological vulnerability of artemisinin-induced dormant rings to KDU691 is not shared by frontline antimalarials like lumefantrine or even other liver-stage active drugs like atovaquone, which fails to clear these dormant forms [2]. These quantitative biochemical and cellular distinctions mean that swapping KDU691 for a seemingly similar analog risks compromising target engagement, lifecycle stage coverage, and data reproducibility in critical experiments.

Quantitative Head-to-Head Evidence for KDU691 Differentiation


Differential Killing of Artemisinin-Induced Dormant Ring Stages vs. Dihydroartemisinin (DHA)

KDU691 solely kills dihydroartemisinin-pretreated dormant 'DP-rings' but has no activity against normal rings, a phenotype completely opposite to artemisinin (ART) and not replicated by other tested antimalarials [1]. In a direct comparison, DHA-pretreated rings were 20-fold more susceptible to KDU691 than untreated rings. At a concentration of 700 nM, KDU691 caused complete and irreversible inhibition of DP-rings, with no parasite recovery by day five, whereas it showed no inhibition of normal rings even after 24 hours of exposure [1]. Other drugs like lumefantrine (LUM) showed poor activity on DP-rings, and atovaquone (ATQ) inhibited only ~50% of them [1].

Malaria Drug Resistance Dormant Ring Stages

Parasite Kinase Selectivity Over Host Orthologue Compared to BQR695

KDU691 exhibits an exceptionally large selectivity window for the Plasmodium PI4K enzyme over its human counterpart, a critical feature for minimizing host toxicity. In direct biochemical assays, KDU691 inhibits recombinant P. vivax PI4K with an IC50 of 1.5 nM, while its activity against recombinant human PI4KIIIβ (IC50 = 7.9 µM) is over 5000-fold lower [1]. In contrast, the quinoxaline-based PI4K inhibitor BQR695, another antimalarial lead, is significantly less selective, with IC50 values of 80 nM for human PI4KIIIβ and 3.5 nM for the Plasmodium variant, yielding a window of only ~23-fold .

Target Selectivity Kinase Profiling Drug Safety

Multi-Stage Lifecycle Activity Profile vs. Atovaquone

KDU691 demonstrates consistent activity across multiple stages of the Plasmodium lifecycle, a profile that distinguishes it from drugs with narrower spectrums. It inhibits blood-stage schizonts of P. falciparum (IC50 = 0.06 µM) and liver-stage hypnozoites of the simian parasite P. cynomolgi (IC50 = 0.2 µM) with comparable potency [1]. While the standard drug atovaquone (ATQ) is also a potent dual-stage agent, its activity against the dormant hypnozoite forms that cause relapses is not established, and it is only used for causal prophylaxis, not radical cure [2]. KDU691's activity against these forms, although not curative, positions it as a key probe for investigating hypnozoite biology independent of the 8-aminoquinoline pathway targeted by primaquine.

Malaria Prophylaxis Hypnozoites Lifecycle Profiling

In Vivo Prophylactic Efficacy and Curative Limitations vs. LMV599 and Primaquine

In a head-to-head non-human primate model, KDU691 provided complete causal prophylactic protection against P. cynomolgi sporozoite infection when dosed orally at 20 mg/kg, but failed to achieve radical cure with a 5-day, 20 mg/kg regimen, with all animals relapsing [1]. This in vivo profile was directly compared with another PI4K inhibitor, LMV599, which was more potent, achieving full protection with a single oral dose of 25 mg/kg, but also failed at radical cure [1]. The standard radical cure drug, primaquine (PQ), while effective, is contraindicated in G6PD-deficient individuals due to severe hemolytic toxicity [1]. This positions KDU691 as a superior, non-toxic standard for prophylaxis-only studies relative to PQ, while its comparative lower potency than LMV599 is a key consideration for dose-response experiments.

In Vivo Efficacy Prophylaxis Radical Cure

Definitive Research Scenarios for KDU691 Based on Quantitative Evidence


Definitive Chemical Probe for Artemisinin-Induced Dormancy and Recrudescence Studies

KDU691 is the molecule of choice for malaria laboratories dissecting the mechanism of artemisinin resistance. Its unique, 20-fold enhanced lethality against DHA-pretreated dormant rings, but not normal rings, provides a definitive tool to selectively eliminate the parasite subpopulation responsible for recrudescence in vitro [1]. This opposite activity spectrum to artemisinin enables experiments that require controlled manipulation of dormant versus actively growing parasite populations.

High-Fidelity In Vivo Probe for Prophylaxis Studies with Reduced Host Toxicity Risk

For researchers requiring a chemical tool for malaria prophylaxis studies, particularly in long-term in vivo models, KDU691 is a scientifically sound alternative to primaquine. The compound provides complete prophylactic protection in a primate model (20 mg/kg) without the hemolytic toxicity risk associated with 8-aminoquinolines [2]. Its >5000-fold selectivity for the parasite PI4K over the human orthologue minimizes confounding host effects, ensuring observed efficacy and any toxicity are parasite-driven [3].

Multi-Stage Lifecycle Inhibitor for Investigating Hypnozoite Biology

KDU691's validated activity across asexual blood stages (IC50 = 0.06 µM), liver schizonts (IC50 = 0.061 µM), and crucially, hypnozoites (IC50 = 0.2 µM), makes it an invaluable probe for studying the basic biology of latent liver forms [3]. By using a single compound with a known target (PI4K) instead of a cocktail of stage-specific drugs, research into Plasmodium vivax hypnozoite formation and maintenance can be conducted with greater mechanistic clarity.

Transmission-Blocking Assays Standardization

For teams focusing on malaria transmission blockade, KDU691 offers a reliable standard. It has demonstrated a potent transmission-blocking effect in vitro, reducing oocyst density with an IC50 of 316 nM, while being a known PI4K inhibitor with a distinct mechanism from gametocytocidal drugs like DHA [4]. This allows for the dissection of PI4K-dependent pathways in gametocyte activation and mosquito infection, providing a benchmark for screening next-generation transmission-blocking agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for KDU691

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.